molecular formula C17H12ClNO2 B4266037 2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B4266037
M. Wt: 297.7 g/mol
InChI Key: COQSLVPWXCACCD-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-chlorobenzaldehyde and 2-aminoacetophenone, the intermediate Schiff base can be cyclized to form the quinoline ring system. Subsequent functionalization steps introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, it may bind to specific enzymes, altering their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    6-methylquinoline-4-carboxylic acid: Does not have the 3-chlorophenyl group, potentially altering its chemical properties and applications.

    3-chlorophenylacetic acid: While it contains the 3-chlorophenyl group, it lacks the quinoline core, resulting in different chemical behavior and uses.

Uniqueness

2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of its quinoline core, 3-chlorophenyl group, and carboxylic acid functionality. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQSLVPWXCACCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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